molecular formula C₂₂H₃₇NO₂ B1144937 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine CAS No. 1313876-85-5

2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine

Cat. No.: B1144937
CAS No.: 1313876-85-5
M. Wt: 347.53
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Description

2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine (CAS 1313876-85-5) is a chemical intermediate of significant interest in pharmaceutical research and development. Its primary research value lies in its role in the synthesis of Fingolimod , an FDA-approved drug for the treatment of relapsing forms of multiple sclerosis. Fingolimod functions as a sphingosine-1-phosphate receptor modulator, and this compound is a key precursor in its synthetic pathway . The compound has a molecular formula of C22H37NO2 and a molecular weight of 348 g/mol . It is supplied with a high purity level of 95% . For optimal preservation, it is recommended to store this product at -4°C for short-term use (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols, including wearing appropriate personal protective equipment .

Properties

IUPAC Name

2,2-dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-22(23)17-24-21(2,3)25-18-22/h11-14H,4-10,15-18,23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUUSVFMWLWVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC2(COC(OC2)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 2-(4-Octylphenyl)ethanol to 2-(4-Octylphenyl)acetaldehyde

The process begins with oxidizing 2-(4-octylphenyl)ethanol (5 ) to 2-(4-octylphenyl)acetaldehyde (6 ) using Dess-Martin periodinane (DMP) in dichloromethane at 0–5°C. This reagent selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. The reaction achieves an 83.7% yield after workup with cyclohexane trituration.

Critical Parameters :

  • Temperature control : Maintaining 0–5°C prevents aldehyde decomposition.

  • Solvent choice : Dichloromethane ensures reagent solubility and facile isolation.

Nitro-Dioxane Coupling: Formation of 1-(4-(2-Hydroxy-2-(2,2-Dimethyl-5-nitro-1,3-dioxane-5-yl)ethyl)phenyl)octane

The aldehyde 6 reacts with 5-nitro-2,3-dimethyl-1,3-dioxane (7 ) in the presence of a base (e.g., triethylamine) to form the nitro-dioxane adduct 8 . This step establishes the dioxane ring and introduces the nitro group as a protected amine precursor. The reaction proceeds at 0–40°C, yielding 85–90% after aqueous workup.

Mechanistic Insight :
The base deprotonates the dioxane, enabling nucleophilic attack on the aldehyde. Steric hindrance from the 2,2-dimethyl groups directs regioselective coupling at the 5-position.

Sulfonylation: Conversion to Methanesulfonate or Tosylate Derivatives

The hydroxyl group in 8 is activated via sulfonylation using methanesulfonyl chloride or p-toluenesulfonyl chloride. For example, methanesulfonyl chloride (34.8 g) and triethylamine (51.5 g) in dichloromethane at 0–5°C yield the mesylate 9a . Ambeed’s data corroborates this step, demonstrating 97% yield for analogous tosylations using DABCO as a base.

Optimization Highlights :

  • Base selection : Bulky bases like DABCO minimize ester hydrolysis.

  • Temperature : Low temperatures (0–5°C) suppress side reactions.

Elimination to Form the α,β-Unsaturated Nitro Intermediate

Treatment of 9a or 9b with a strong base (e.g., DBU) in toluene at 40–100°C induces β-elimination, generating the α,β-unsaturated nitro compound 10 . This step forms the trans double bond critical for subsequent hydrogenation. The reaction is monitored by TLC to ensure complete conversion.

Challenges :

  • Regioselectivity : Base strength and solvent polarity influence elimination vs. substitution.

  • Impurity formation : Residual moisture may hydrolyze the sulfonate, necessitating anhydrous conditions.

Catalytic Hydrogenation: Reduction of Nitro and Double Bond

Compound 10 undergoes hydrogenation over palladium on carbon (Pd/C) at 50–95°C under 6–10 kg/cm² H₂ pressure. This one-pot reduction converts the nitro group to an amine and saturates the double bond, yielding 11 . Partial reduction intermediates (12 , 13 ) are observed but fully consumed under optimized conditions.

Spectroscopic Validation :
¹H NMR of 12 (δ 6.4–6.6 ppm, vinyl protons) and 13 (δ 4.1 ppm, hydroxylamine) confirm structural assignments.

Industrial Scalability and Impurity Control

Advantages Over Alternative Routes

The patented method circumvents drawbacks of earlier approaches:

  • Friedel-Crafts acylation : Acidic conditions cause dioxane deprotection, generating 2-nitro-(2-phenyl)ethyl-1,3-propanediol impurities.

  • Phosphine intermediates : Risk of genotoxic byproducts violating ICH guidelines.

Key Impurities and Mitigation Strategies

  • Dimer impurity : Self-condensation of the amino-protected intermediate 4 is minimized by controlled reaction times and low temperatures.

  • Partial reduction products : Excess H₂ pressure and catalyst loading ensure complete reduction of 10 to 11 .

Experimental Data and Analytical Validation

Table 1. Summary of Critical Reaction Conditions

StepReagent/ConditionsYieldKey Analytical Data (¹H NMR)Reference
OxidationDMP, CH₂Cl₂, 0–5°C83.7%δ 9.7 ppm (CHO)
SulfonylationMsCl, TEA, CH₂Cl₂85–90%δ 3.14 ppm (SO₂CH₃)
HydrogenationPd/C, H₂ (6–10 kg/cm²)92%δ 1.35 ppm (CH₃, dioxane)

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules that can be used in various chemical reactions:

  • Oxidation : Introducing oxygen-containing functional groups.
  • Reduction : Modifying existing functional groups or reducing double bonds.
  • Substitution Reactions : Replacing functional groups with others.

Biology

Research indicates potential bioactivity of this compound:

  • Drug Discovery : It may be investigated for therapeutic effects against various diseases due to its structural properties.
  • Biochemical Studies : The compound can interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Medicine

Given its potential bioactivity, 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine may be explored for:

  • Therapeutic Applications : Investigating its efficacy in treating conditions influenced by its interaction with biological targets.

Industry

The compound's unique properties may lead to applications in creating new materials with specialized characteristics:

  • Material Science : Development of polymers or other materials that leverage its chemical structure for enhanced performance .

Case Studies and Research Findings

Recent studies have highlighted the compound's versatility:

Study FocusFindings
Drug InteractionInvestigated as a potential modulator for various biological pathways.
Material DevelopmentUsed in synthesizing novel polymers with improved thermal stability.
Chemical SynthesisDemonstrated effectiveness as a precursor in multi-step organic syntheses .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, which can influence various pathways and cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below highlights key structural and molecular differences between the target compound and related analogs:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine 1,3-Dioxane 4-Octylphenylethyl, dimethyl C₂₀H₃₃NO₂* ~331.5 Lipophilic dioxane ring; tertiary amine
FTY720 (Fingolimod) Propane-1,3-diol 4-Octylphenylethyl, amino C₁₉H₃₃NO₂·HCl 343.93 (HCl salt) Immunosuppressant; S1P receptor modulator
SLP7111228 1,2,4-Oxadiazole 4-Octylphenyl, pyrrolidine C₂₀H₂₈N₄O·HCl 384.93 (HCl salt) SphK1 inhibitor (Ki = 48 nM)
97584-21-9 () 1,3-Dioxane 1-Methylethyl, dimethyl C₉H₁₉NO₂ 173.25 Simpler substituents; lower lipophilicity

*Estimated based on structural similarity.

Key Observations :

  • The 4-octylphenylethyl group, shared with FTY720, suggests affinity for lipid-rich environments or membrane-bound targets like sphingosine-1-phosphate (S1P) receptors .
  • Unlike SLP7111228, which targets SphK1, the absence of a guanidine or oxadiazole group in the target compound implies divergent biological mechanisms .

Pharmacological and Functional Comparisons

FTY720 (Fingolimod)
  • Mechanism: Prodrug phosphorylated to FTY720-P, which binds S1P receptors (S1PR1/3/4/5), inducing lymphocyte sequestration and immunosuppression .
  • Applications : FDA-approved for multiple sclerosis; effective in renal transplant models .
  • Limitations : Bradycardia risk due to S1PR3 activation .
Target Compound (Hypothetical Insights)
  • Tertiary amine vs. FTY720’s primary amine: Altered basicity could influence receptor binding or distribution.
SLP7111228
  • Selectivity : SphK1 inhibition (Ki = 48 nM) with minimal SphK2 activity.
  • Structural Contrast : Oxadiazole-pyrrolidine core vs. dioxane; highlights the role of heterocycles in target specificity.

Biological Activity

2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine is a synthetic organic compound characterized by its unique structural features, including a dioxane ring and an octylphenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.

  • Molecular Formula: C22H37NO2
  • Molecular Weight: 347.53 g/mol
  • CAS Number: 1313876-85-5
  • Appearance: Light yellow oil
  • Solubility: Soluble in DCM, ethyl acetate, and methanol

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the dioxane ring and subsequent introduction of the octylphenyl group. The synthesis requires careful control of reaction conditions to achieve high purity and yield.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including anti-inflammatory and potential neuroprotective effects.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. These interactions can influence key cellular pathways and functions.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of compounds similar to this compound using a xylene-induced ear edema model in mice. The results demonstrated significant inhibition of inflammation in several tested compounds, indicating the potential for therapeutic applications in inflammatory diseases .

In Vitro Studies

In vitro assays have been conducted to assess the acetylcholinesterase (AChE) inhibitory activity of related compounds. The findings suggest that structural modifications can enhance potency against AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s .

Comparative Analysis with Similar Compounds

Compound NameAChE IC50 (µM)BuChE IC50 (µM)
This compoundTBDTBD
Donepezil (standard)2.16 ± 0.124.5 ± 0.11
Analog with similar structure0.10 ± 0.050.20 ± 0.050

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in substituents on the phenyl ring significantly affect biological activity. The position and nature of these substituents can modulate the compound's interaction with target enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with a literature review to identify analogous 1,3-dioxane derivatives and their synthesis protocols (e.g., cyclocondensation of diols with ketones or aldehydes). Optimize reaction parameters (temperature, solvent polarity, catalyst) using design-of-experiment (DoE) frameworks. For example, varying the molar ratio of precursors and monitoring yield via HPLC can identify ideal conditions .
  • Validation : Confirm product identity using 1^1H/13^13C NMR and FTIR to track functional groups (e.g., amine and dioxane ring signals) .

Q. How can researchers characterize the stereochemical configuration and conformational flexibility of this compound?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) to resolve absolute stereochemistry, supplemented by computational modeling (DFT or molecular mechanics) to assess low-energy conformers . Dynamic NMR can probe ring puckering and substituent dynamics in solution .

Q. What methodologies are recommended for assessing the compound’s purity and stability under laboratory storage conditions?

  • Analytical Techniques : Use HPLC with UV/Vis detection (λ = 200–300 nm) for purity assessment. Accelerated stability studies (40°C/75% RH for 4 weeks) paired with LC-MS can detect degradation products .

Advanced Research Questions

Q. How does the compound’s lipophilicity (logP) influence its environmental fate in abiotic compartments?

  • Experimental Design : Measure logP via shake-flask partitioning (octanol/water system). For environmental modeling, integrate these values into fugacity-based models (e.g., EQC model) to predict distribution in soil, water, and air .
  • Data Interpretation : Compare experimental logP with computational predictions (e.g., SwissADME) to resolve discrepancies .

Q. What in vitro models are suitable for studying the compound’s interaction with biological membranes or receptor targets?

  • Approach : Use surface plasmon resonance (SPR) to quantify binding affinity to lipid bilayers or immobilized receptors. For cellular uptake studies, fluorescently tag the compound and monitor internalization via confocal microscopy .

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., conflicting IC50 values)?

  • Resolution Strategy :

  • Validate assay conditions (e.g., buffer pH, cell line viability).
  • Replicate experiments with standardized protocols (IUPAC guidelines for bioactivity reporting) .
  • Perform meta-analysis to identify confounding variables (e.g., solvent effects in DMSO) .

Q. What computational strategies are effective for predicting the compound’s interactions with cytochrome P450 enzymes?

  • Methodology :

  • Docking : Use AutoDock Vina to model binding poses in CYP3A4 or CYP2D6 active sites.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and metabolite formation pathways .

Q. How should degradation studies be designed to evaluate the compound’s persistence in aquatic systems?

  • Experimental Framework :

  • Abiotic Degradation : Expose to UV light (λ = 254 nm) in synthetic freshwater, monitoring decay via LC-MS/MS.
  • Biotic Degradation : Use OECD 301F respirometry with activated sludge to measure mineralization rates .

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